Superior FXR Potency: Turofexorate Isopropyl vs. Obeticholic Acid and GW4064
Turofexorate Isopropyl activates FXR with an EC50 of 4 nM [1]. This is 24.75-fold more potent than Obeticholic Acid (EC50 = 99 nM) and 16.25-fold more potent than GW4064 (EC50 = 65 nM) when evaluated in comparable cell-based functional assays. Turofexorate Isopropyl also achieves a higher maximum efficacy (Eff = 149%) relative to the reference full agonist GW4064 [1].
| Evidence Dimension | FXR Functional Potency (EC50) |
|---|---|
| Target Compound Data | 4 nM; Efficacy = 149% of reference agonist |
| Comparator Or Baseline | Obeticholic Acid: 99 nM; GW4064: 65 nM |
| Quantified Difference | 24.75-fold more potent vs. Obeticholic Acid; 16.25-fold more potent vs. GW4064 |
| Conditions | FXR reporter gene assay in CV-1 cells transiently transfected with human FXR expression plasmid and an FXR-responsive luciferase reporter. |
Why This Matters
Higher potency enables lower dosing requirements in preclinical studies, reducing off-target liabilities and compound costs while maintaining robust target engagement.
- [1] Flatt B, Martin R, Wang TL, et al. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR). J Med Chem. 2009;52(4):904-907. View Source
